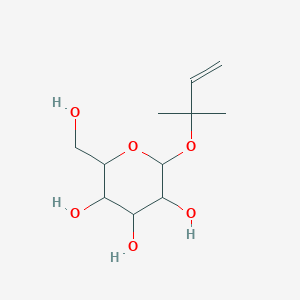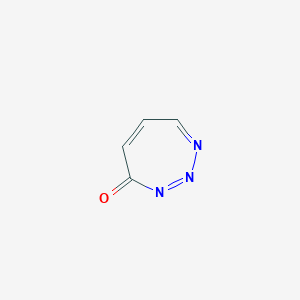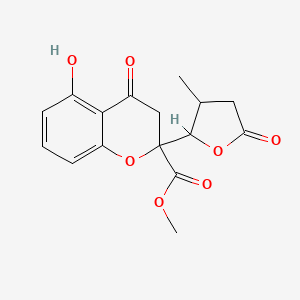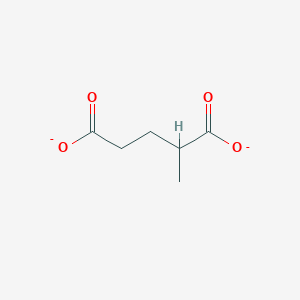
2-Methylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpentanedioate is a dicarboxylic acid dianion obtained by the deprotonation of the carboxy groups of 2-methylglutaric acid. It is a metabolite found in mammals and plays a role in various metabolic pathways . The compound has the chemical formula C6H8O4 and a net charge of -2 .
Applications De Recherche Scientifique
2-Methylpentanedioate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it serves as a metabolite in mammalian metabolic pathways . In medicine, it is studied for its potential role in metabolic disorders. Industrially, dimethyl 2-methylglutarate is used as a green solvent for the liquid-phase exfoliation of 2D materials, such as molybdenum disulfide (MoS2) and tungsten disulfide (WS2) .
Méthodes De Préparation
2-Methylpentanedioate can be synthesized through several methods. One common synthetic route involves the use of 2-methylglutaric acid as a starting material. The acid is deprotonated using a strong base such as sodium hydroxide (NaOH) to form the dianion . Industrial production methods often involve the crystallization of 2-methylglutaric acid from distilled water, followed by vacuum drying over concentrated sulfuric acid . Another method involves heating a mixture of 2-methylglutaric acid, sodium hydroxide, and water at 180°C for several days .
Analyse Des Réactions Chimiques
2-Methylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-methylglutarate(2-) can yield 2-methylglutaric acid, while reduction can produce 2-methylglutaraldehyde .
Mécanisme D'action
The mechanism of action of 2-methylglutarate(2-) involves its role as a metabolite in various biochemical pathways. It interacts with enzymes and other molecular targets to facilitate metabolic reactions. The specific pathways and molecular targets involved depend on the biological context in which the compound is present .
Comparaison Avec Des Composés Similaires
2-Methylpentanedioate is similar to other dicarboxylic acid dianions, such as glutarate(2-) and succinate(2-). it is unique due to the presence of a methyl group at the second carbon position, which affects its chemical properties and reactivity . Other similar compounds include 2-methylglutaric acid and 2-methylglutaronitrile .
Propriétés
Formule moléculaire |
C6H8O4-2 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
2-methylpentanedioate |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2 |
Clé InChI |
AQYCMVICBNBXNA-UHFFFAOYSA-L |
SMILES |
CC(CCC(=O)[O-])C(=O)[O-] |
SMILES canonique |
CC(CCC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
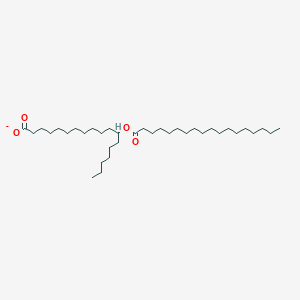
![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)
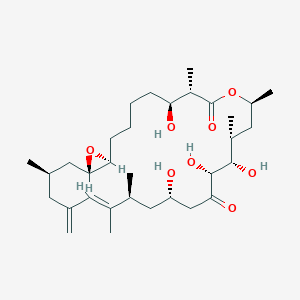
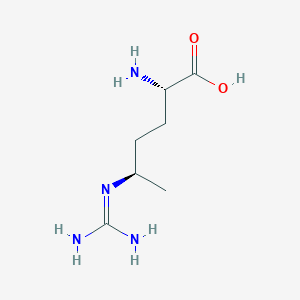

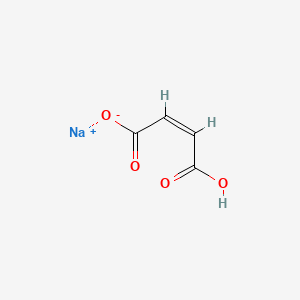


![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)
